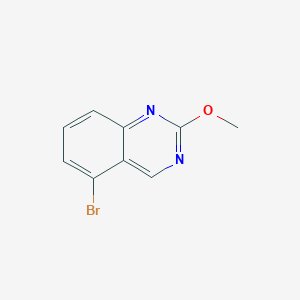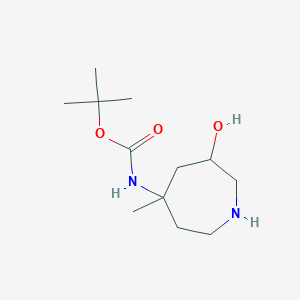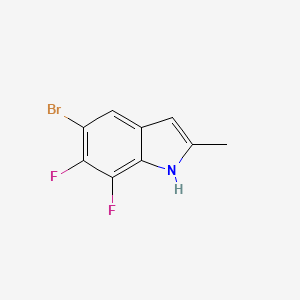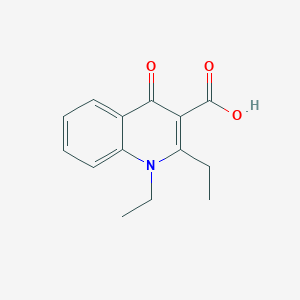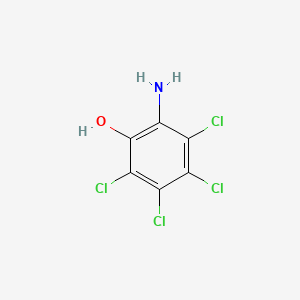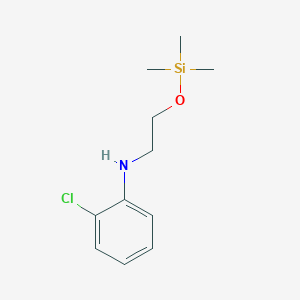
5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C9H12BrN3 It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a pyrrolidinyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-2-chloropyridine.
Nucleophilic Substitution: The chloropyridine undergoes nucleophilic substitution with pyrrolidine under basic conditions to form 5-bromo-3-(pyrrolidin-1-yl)pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include pyrrolidine and a base such as potassium carbonate.
Palladium-Catalyzed Amination: Palladium catalysts and ligands are used along with amine sources.
Suzuki-Miyaura Coupling: Organoboron reagents and palladium catalysts are employed.
Major Products
Substituted Pyridines: Products with various substituents replacing the bromine atom.
Oxidized/Reduced Derivatives: Compounds with modified pyrrolidinyl groups.
Coupled Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(1H-pyrrol-1-yl)pyridin-2-amine: A similar compound with a pyrrole ring instead of pyrrolidine.
5-Bromo-2-chloropyridine: A precursor in the synthesis of 5-Bromo-3-(pyrrolidin-1-yl)pyridin-2-amine.
N-(Pyridin-2-yl)amides: Compounds with similar pyridine-based structures.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a pyrrolidinyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C9H12BrN3 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
5-bromo-3-pyrrolidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12BrN3/c10-7-5-8(9(11)12-6-7)13-3-1-2-4-13/h5-6H,1-4H2,(H2,11,12) |
InChI Key |
JBZFYNFXBAWMST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(N=CC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
![7,8-Dichloro-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B11867877.png)
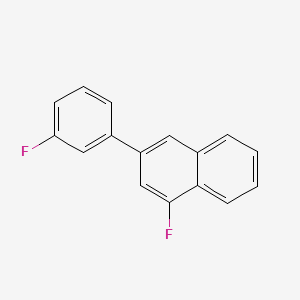
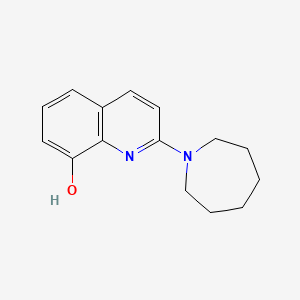
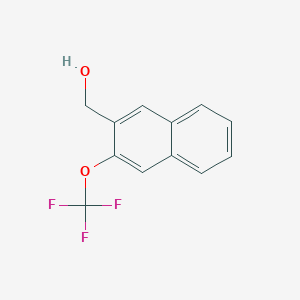
![Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-](/img/structure/B11867910.png)
